![molecular formula C14H8Cl3F3N2O B3042830 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide CAS No. 680213-89-2](/img/structure/B3042830.png)
2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide reveals a thiazole ring fused to a pyridine ring. The chlorine atoms and trifluoromethyl group contribute to its lipophilicity, affecting its pharmacokinetics and binding interactions with biological targets .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, such as nucleophilic substitutions, oxidative processes, and cyclizations. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the synthesis of novel derivatives with potential biological activities .
Scientific Research Applications
- 2-Chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide exhibits antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. It could potentially serve as a novel antimicrobial agent in pharmaceuticals or disinfectants .
- Some studies suggest that this compound possesses anti-inflammatory effects. Researchers investigate its potential in treating inflammatory conditions, such as arthritis or skin disorders. Understanding its mechanisms could guide drug development .
- Investigating the compound’s impact on cancer cells is essential. Researchers explore its cytotoxicity, potential as an adjuvant therapy, or its role in inhibiting specific cancer pathways. Its trifluoromethyl group could be relevant in drug design .
- Chemists and pharmacologists study this compound’s interactions with biological targets. Its unique structure makes it an interesting candidate for drug discovery. Researchers explore its binding affinity, pharmacokinetics, and potential therapeutic applications .
Antimicrobial Activity
Anti-Inflammatory Properties
Cancer Research
Chemical Biology and Medicinal Chemistry
Safety and Hazards
As with any chemical compound, precautions should be taken during handling and storage. 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide may pose risks associated with inhalation, skin contact, and ingestion. Researchers and laboratory personnel should follow established safety protocols and wear appropriate protective gear .
properties
IUPAC Name |
2-chloro-N-[(2,6-dichlorophenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c15-9-2-1-3-10(16)7(9)6-22-13(23)11-8(14(18,19)20)4-5-21-12(11)17/h1-5H,6H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOIXIGJNQSPIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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